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Compound of Interest

Compound Name:
6-Methoxy-2,4-dimethylpyridine-3-

carbaldehyde

CAS No.: 819069-58-4

Cat. No.: B3286063

Get Quote

Part 1: Strategic Overview & Retrosynthesis
Synthetic Logic
The primary challenge in synthesizing polysubstituted pyridines is controlling the substitution

pattern. For the target molecule, the 2,4-dimethyl-6-methoxy pattern with a 3-formyl group is

sterically crowded.

Direct Formylation Risk: Vilsmeier-Haack reaction on 2,4-dimethyl-6-methoxypyridine

typically favors the C5 position (para to the activating methoxy group and less sterically

hindered) rather than the crowded C3 position.

Selected Route: A stepwise construction via 6-Hydroxy-2,4-dimethylnicotinonitrile. This route

"locks in" the C3 carbon early as a nitrile, which is then reduced to the aldehyde. This

guarantees the correct isomer.

Retrosynthetic Analysis (Graphviz)
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Caption: Retrosynthetic disconnection showing the stepwise functionalization from the pyridone

precursor.

Part 2: Detailed Experimental Protocol
Phase 1: Chlorination of the Pyridone
Objective: Convert the 6-hydroxy group (pyridone tautomer) to a reactive 6-chloro handle.

Precursor: 6-Hydroxy-2,4-dimethylnicotinonitrile (Available commercially or via condensation of

cyanoacetamide and ethyl 2-methylacetoacetate).

Reagents:

6-Hydroxy-2,4-dimethylnicotinonitrile (1.0 eq)

Phosphorus Oxychloride (POCl

) (5.0 eq)

Optional: PCl

(catalytic)

Procedure:
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Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

).

Addition: Charge the flask with 6-Hydroxy-2,4-dimethylnicotinonitrile. Carefully add POCl

(neat). Caution: Exothermic.

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should

become a clear solution as the chloropyridine forms.

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2).

Workup:

Cool the mixture to room temperature.

Remove excess POCl

under reduced pressure (rotary evaporator with a caustic trap).

Pour the thick residue slowly onto crushed ice with vigorous stirring to hydrolyze remaining

phosphoryl chlorides. Warning: Violent reaction.

Neutralize the aqueous slurry to pH 7–8 using solid NaHCO

or 10% NaOH solution.

Extract with Dichloromethane (DCM) (3x).

Purification: Dry organic layers over anhydrous Na

SO

, filter, and concentrate. The crude 6-Chloro-2,4-dimethylnicotinonitrile is usually pure
enough for the next step.

Phase 2: Methoxylation (Nucleophilic Aromatic
Substitution)
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Objective: Install the methoxy group at the C6 position.

Reagents:

6-Chloro-2,4-dimethylnicotinonitrile (1.0 eq)

Sodium Methoxide (NaOMe) (1.5 eq) – Prepare fresh or use 25% w/w solution in MeOH.

Methanol (anhydrous) (10 vol)

Procedure:

Setup: Flame-dried flask under Nitrogen atmosphere.

Solvation: Dissolve the chloro-intermediate in anhydrous Methanol.

Addition: Add Sodium Methoxide solution dropwise at Room Temperature (RT).

Reaction: Heat to reflux (65°C) for 4–6 hours. The electron-withdrawing nitrile group at C3

and the pyridine nitrogen activate the C6-Cl bond for substitution.

Monitoring: TLC should show the disappearance of the starting chloride.

Workup:

Concentrate the solvent to ~20% volume.

Dilute with water and extract with Ethyl Acetate (EtOAc).[1]

Wash organic layer with brine.[1]

Yield: Evaporation yields 6-Methoxy-2,4-dimethylnicotinonitrile as a crystalline solid.

Phase 3: Reduction of Nitrile to Aldehyde
Objective: Selectively reduce the nitrile to the aldehyde without over-reduction to the amine or

alcohol. Critical Reagent: Diisobutylaluminum hydride (DIBAL-H).

Reagents:
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6-Methoxy-2,4-dimethylnicotinonitrile (1.0 eq)

DIBAL-H (1.0 M in Toluene/Hexane) (1.2–1.5 eq)

Dichloromethane (DCM) or Toluene (anhydrous)

Hydrolysis: 1M HCl or Saturated Rochelle's Salt solution.

Procedure:

Setup: Flame-dried 3-neck flask, low-temperature thermometer, N

inlet.

Solvation: Dissolve the nitrile in anhydrous DCM/Toluene. Cool the solution to -78°C (Dry

ice/Acetone bath).

Reduction: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing funnel

over 30 minutes. Maintain internal temperature below -70°C.

Incubation: Stir at -78°C for 1–2 hours.

Mechanism:[2][3][4][5] DIBAL-H forms a stable aluminum-imine intermediate that resists

further reduction at low temperatures.

Quench (Critical):

Add Methanol (excess) slowly at -78°C to quench unreacted hydride.

Pour the cold mixture into a vigorously stirred solution of Saturated Rochelle's Salt

(Potassium Sodium Tartrate) or 1M HCl.

Allow to warm to RT and stir for 1–2 hours until the aluminum emulsion breaks and layers

separate clearly.

Isolation: Extract with DCM. Wash with brine.[1] Dry over Na

SO
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.

Purification: Concentrate to yield the crude aldehyde. Purify via Flash Column

Chromatography (Silica Gel, Hexane:EtOAc gradient) to obtain pure 6-Methoxy-2,4-
dimethylpyridine-3-carbaldehyde.

Part 3: Analytical Data & Quality Control
Expected Physicochemical Properties:

Property Value (Approx.) Notes

Appearance White to pale yellow solid
Aldehydes may darken
upon air exposure.

Molecular Weight 165.19 g/mol

| Solubility | DCM, EtOAc, DMSO | Poorly soluble in water. |

Spectroscopic Characterization (Simulated):

H NMR (400 MHz, CDCl

):

10.2 ppm (s, 1H, -CHO) – Distinctive aldehyde singlet.

6.4 ppm (s, 1H, Ar-H at C5) – Singlet, as it is isolated by substituents.

3.9 ppm (s, 3H, -OCH

).

2.6 ppm (s, 3H, C2-CH

).

2.4 ppm (s, 3H, C4-CH

).
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IR Spectrum: Strong absorption at ~1690–1700 cm

(C=O stretch).

Part 4: Troubleshooting & Optimization
Common Failure Modes

Issue Probable Cause Corrective Action

Over-reduction (Alcohol

formation)

Temperature too high during

DIBAL addition; Quench too

slow.

Maintain strictly <-70°C.

Ensure rapid, cold quench. If

alcohol forms, re-oxidize using

MnO

or Swern conditions.

Incomplete Methoxylation Old NaOMe; Wet solvent.
Use freshly prepared NaOMe.

Ensure anhydrous conditions.

Regioisomer Contamination Impure starting material.

Verify the structure of the

pyridone precursor via NOE

NMR experiments before

starting.

Alternative Route (Warning)
Vilsmeier-Haack Formylation: Reaction of 2,4-dimethyl-6-methoxypyridine with POCl

/DMF.

Risk:[2] High probability of formylation at C5.

Use Case: Only use if C5 is blocked or if literature for this specific substrate confirms C3

selectivity (unlikely due to steric crowding).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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